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Introduction

(-)-Vinigrol, a structurally complex diterpenoid natural product, has captivated the attention of
the scientific community since its discovery. Isolated in 1987 from the fungal strain Virgaria
nigra F-5408, its unigue 6-6-8 tricyclic ring system and eight contiguous stereocenters have
presented a formidable challenge to synthetic chemists.[1] Beyond its intriguing architecture,
(-)-Vinigrol exhibits a range of potent biological activities, including antihypertensive and
platelet aggregation-inhibiting properties, and has been identified as a tumor necrosis factor-
alpha (TNF-a) antagonist.[1][2][3][4][5][6] This technical guide provides a comprehensive
overview of the literature and historical context of (-)-Vinigrol, with a focus on its quantitative
biological data, detailed experimental protocols, and the signaling pathways it modulates.

Historical Context and Discovery

In 1987, researchers first reported the isolation of Vinigrol from the fungus Virgaria nigra F-
5408.[1] The intricate molecular structure of this diterpenoid was elucidated through X-ray
crystallography, revealing a novel carbon skeleton that had not been previously observed in
nature. The significant synthetic challenge posed by its complex, densely functionalized, and
stereochemically rich structure was immediately apparent. This complexity is underscored by
the fact that the first total synthesis of racemic (z)-Vinigrol was not achieved until 2009 by the
Baran group, over two decades after its initial discovery.[1]
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Biological Activity

(-)-Vinigrol has demonstrated a variety of significant biological effects, making it a molecule of

great interest for potential therapeutic applications. Its most prominent activities include the

inhibition of platelet aggregation, reduction of blood pressure, and antagonism of TNF-a.

Quantitative Biological Data

The biological potency of (-)-Vinigrol has been quantified in several key studies. The following

table summarizes the available quantitative data for its primary biological activities.

Biological
L Assay Key Parameter Value Reference
Activity
Platelet PAF-induced
Aggregation human platelet IC50 33 nM
Inhibition aggregation
Oral

Antihypertensive

administration in

Blood Pressure

~15% decrease

in mean arterial

[3]

Activity spontaneously Reduction
) blood pressure
hypertensive rats
Dose 2 mg/kg [3]
Not specified in Not available in
TNF-a
) available IC50/EC50 searched
Antagonism ) i
literature literature

Signaling Pathways

The biological effects of (-)-Vinigrol are mediated through its interaction with specific cellular

signaling pathways.

TNF-a Signhaling Pathway

Tumor necrosis factor-alpha (TNF-a) is a pro-inflammatory cytokine that plays a central role in

a wide range of inflammatory diseases. TNF-a exerts its effects by binding to its receptors,

TNFR1 and TNFR2, which triggers downstream signaling cascades, including the activation of
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the nuclear factor-kappa B (NF-kB) and mitogen-activated protein kinase (MAPK) pathways.[7]
[8][9][10] These pathways ultimately lead to the transcription of genes involved in inflammation
and immunity. While (-)-Vinigrol is known to be a TNF-a antagonist, the precise mechanism of
its inhibitory action on this pathway has not been fully elucidated in the available literature.

o)

Click to download full resolution via product page

Caption: Simplified TNF-a signaling pathway leading to inflammatory gene expression.

Platelet Aggregation Signaling Pathway

Platelet-activating factor (PAF) is a potent phospholipid activator of platelets. It binds to the PAF
receptor (PAFR), a G-protein coupled receptor (GPCR), on the surface of platelets.[11] This
binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its
receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+)
into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the
activation of protein kinase C (PKC) by DAG, triggers a cascade of events that ultimately leads
to platelet aggregation.[12][13][14][15] (-)-Vinigrol's inhibitory effect on PAF-induced platelet
aggregation is likely due to its interference with this signaling cascade, potentially at the level of

the PAF receptor or downstream signaling components.
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Caption: PAF-induced platelet aggregation signaling pathway.

Experimental Protocols
Isolation of (-)-Vinigrol from Virgaria nigra

The isolation of (-)-Vinigrol from the fungal strain Virgaria nigra F-5408 involves a multi-step
extraction and purification process.[16]

1. Fermentation:

e The fungal strain Virgaria nigra F-5408 is cultured in a suitable fermentation medium under
optimized conditions to promote the production of (-)-Vinigrol.

2. Extraction:
e The fungal mycelium is harvested from the fermentation broth.

e The mycelium is then extracted with an organic solvent, such as methanol or acetone, to
obtain a crude extract containing (-)-Vinigrol and other secondary metabolites.

3. Purification:

e The crude extract is subjected to a series of chromatographic techniques to isolate (-)-
Vinigrol.

» This typically involves silica gel column chromatography, followed by further purification
steps such as high-performance liquid chromatography (HPLC) to yield pure (-)-Vinigrol.
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Caption: General workflow for the isolation of (-)-Vinigrol.

Platelet Aggregation Assay

The inhibitory effect of (-)-Vinigrol on platelet aggregation is typically assessed using a light
transmission aggregometry (LTA) assay with platelet-rich plasma (PRP).

1. Preparation of Platelet-Rich Plasma (PRP):
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Whole blood is collected from healthy human donors into tubes containing an anticoagulant
(e.g., sodium citrate).

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
. Aggregation Measurement:

The PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

A baseline light transmission is established.

A platelet agonist, such as platelet-activating factor (PAF), is added to induce aggregation.

As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
This change is recorded over time.

. Inhibition Assay:

To determine the inhibitory activity of (-)-Vinigrol, the PRP is pre-incubated with various
concentrations of the compound before the addition of the agonist.

The percentage of inhibition is calculated by comparing the aggregation in the presence and
absence of (-)-Vinigrol.

The IC50 value is then determined from the dose-response curve.

First Total Synthesis of (*)-Vinigrol (Baran, 2009)

The first total synthesis of racemic Vinigrol by Baran and coworkers in 2009 was a landmark
achievement in organic synthesis.[17][18][19][20] The synthesis is characterized by its
convergent and stereocontrolled approach, featuring several key chemical transformations.

Key Synthetic Steps:

o Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction to construct the
initial bicyclic core of the molecule.
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o Grob Fragmentation: A crucial step in the synthesis is a Grob fragmentation, which is
employed to form the challenging eight-membered ring of the Vinigrol scaffold.

» Late-Stage Functionalization: The final stages of the synthesis involve a series of carefully
orchestrated functional group manipulations to install the remaining stereocenters and
complete the synthesis of the natural product.

Core Construction Ring Formation Final Elaboration

Diels-Alder Grob Late-Stage
Reaction —» Bicyclic Core — Key Intermediate ——» Fragmentation — Tricyclic Scaffold ——® Advanced — Funci —b@

Click to download full resolution via product page

Caption: Simplified workflow of Baran's total synthesis of (+)-Vinigrol.

Conclusion

(-)-Vinigrol remains a molecule of significant interest due to its complex chemical structure and
promising biological activities. Its potent inhibition of platelet aggregation and antihypertensive
effects, coupled with its role as a TNF-a antagonist, highlight its potential as a lead compound
for the development of new therapeutic agents. The groundbreaking total synthesis by Baran
and subsequent synthetic efforts have not only made this rare natural product more accessible
for further biological investigation but have also pushed the boundaries of modern organic
synthesis. Future research will likely focus on elucidating the precise molecular mechanisms
underlying its diverse biological activities, particularly its interaction with the TNF-a signaling
pathway, and on the development of more efficient and enantioselective synthetic routes. This
will undoubtedly pave the way for a deeper understanding of its therapeutic potential and the
design of novel analogs with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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